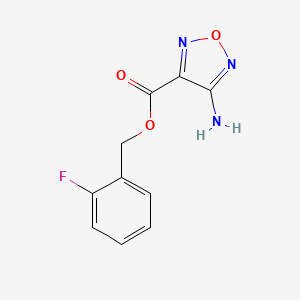

2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

描述

属性

IUPAC Name |

(2-fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSFYPYPCSAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635965 | |

| Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340828-48-0 | |

| Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Nucleophilic Substitution

This method involves the nucleophilic substitution of a suitable precursor compound with 2-fluorobenzyl bromide.

-

- 2-Fluorobenzyl bromide

- 4-amino-1,2,5-oxadiazole-3-carboxylic acid

- Base (e.g., sodium hydroxide)

-

- Dissolve the oxadiazole derivative in a suitable solvent (e.g., DMF).

- Add sodium hydroxide to the solution to deprotonate the carboxylic acid.

- Introduce 2-fluorobenzyl bromide to the mixture.

- Heat the reaction mixture under reflux for several hours.

- Cool and neutralize the reaction mixture.

- Extract the product using an organic solvent and purify by recrystallization.

Yield: Typically yields around 60-80% depending on reaction conditions.

Method B: One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel.

-

- Carboxylic acid (e.g., benzoic acid)

- Hydrazine hydrate

- Phosphorus oxychloride

- Sodium bicarbonate

-

- Mix benzoic acid with phosphorus oxychloride and heat to activate.

- Add hydrazine hydrate slowly while maintaining temperature.

- Allow the reaction to proceed until completion (monitored by TLC).

- Neutralize with sodium bicarbonate and extract the product.

Yield: This method can yield products in excess of 70% efficiency due to reduced isolation steps.

Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, Fluorobenzyl bromide | ~60-80 | Simple procedure, good yields |

| One-Pot Synthesis | Hydrazine hydrate, Phosphorus oxychloride | >70 | Fewer steps, efficient |

Recent studies have highlighted various aspects of synthesizing oxadiazole derivatives, including:

- The influence of different solvents on reaction efficiency.

- The use of microwave-assisted synthesis techniques that can significantly reduce reaction times and improve yields.

- The exploration of alternative nucleophiles that can enhance functional diversity in oxadiazole derivatives.

For instance, a study demonstrated that using microwave irradiation could increase yields up to 90% for related oxadiazole compounds by reducing reaction times significantly compared to traditional heating methods.

The preparation methods for synthesizing 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate are diverse and can be tailored according to available reagents and desired yields. Both nucleophilic substitution and one-pot synthesis approaches offer viable pathways for producing this compound efficiently. Future research may focus on optimizing these methods further or exploring novel synthetic routes that could enhance yield and reduce environmental impact.

化学反应分析

Types of Reactions

2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown significant growth inhibition in cancer cells such as MCF7 (breast cancer) and PC-3 (prostate cancer) with IC50 values indicating potent activity .

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. For example, compounds structurally related to this compound demonstrated strong binding interactions with tubulin, suggesting a mechanism of action that involves disruption of microtubule dynamics, a critical process in cancer cell division .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Specific studies have indicated that oxadiazole derivatives can act as inhibitors of human alkaline phosphatase (ALP), an enzyme often overexpressed in various cancers. The inhibitory activity was assessed through kinetic studies which revealed promising results with certain derivatives achieving lower IC50 values compared to standard inhibitors .

Pharmacological Properties

The pharmacological properties of this compound extend beyond anticancer activity. Its derivatives have been screened for antimicrobial properties as well. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities, making them candidates for further development in treating infections .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the efficacy of this compound compared to other oxadiazole derivatives, the following table summarizes key findings from various studies:

作用机制

The mechanism of action of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with various biological targets, leading to diverse pharmacological effects .

相似化合物的比较

Table 1: Key Derivatives of 4-Amino-1,2,5-Oxadiazole-3-Carboxylate

Stability and Reactivity

- Fluorobenzyl vs. Methyl/Ethyl Esters: The fluorobenzyl derivative’s aromatic substituent may enhance lipophilicity and metabolic stability compared to simpler alkyl esters like methyl or ethyl . However, alkyl esters (e.g., methyl) are more readily available and easier to synthesize, as noted in supplier catalogs .

- Solution Stability : While direct stability data for the fluorobenzyl derivative are lacking, highlights that hemiaminal analogs (e.g., 4-nitrobenzaldehyde derivatives) decompose in DMSO at room temperature . This suggests that ester substituents with electron-withdrawing groups (e.g., fluorine) might exhibit similar instability in solution.

常见问题

Q. What are the recommended synthetic routes for 2-fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate?

Methodological Answer: The synthesis typically involves coupling 2-fluorobenzyl derivatives with a pre-functionalized 1,2,5-oxadiazole core. Key steps include:

- Step 1: Preparation of the 1,2,5-oxadiazole-3-carboxylate core via cyclization of glyoxime derivatives under acidic conditions, as described for analogous oxadiazole systems .

- Step 2: Introduction of the 4-amino group using nitration followed by reduction, requiring controlled conditions (e.g., HNO₃/H₂SO₄ for nitration and catalytic hydrogenation for reduction).

- Step 3: Esterification or nucleophilic substitution with 2-fluorobenzyl bromide (CAS 446-48-0), a commercially available precursor .

Critical Parameters: Reaction temperature (e.g., 0–5°C for nitration to avoid side reactions), solvent choice (e.g., DMF for amide coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques be optimized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Focus on diagnostic signals:

- IR Spectroscopy: Confirm the presence of ester carbonyl (C=O stretch ~1720 cm⁻¹) and amine N-H stretches (~3350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (DMSO, DMF) due to the ester and amino groups. Limited solubility in water; fluorinated aromatic moieties enhance lipophilicity .

- Stability:

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electron density distribution. The ortho-fluorine group exerts an electron-withdrawing effect, activating the benzyl position for nucleophilic attack .

- Experimental Validation: Compare reaction rates of 2-fluorobenzyl vs. non-fluorinated benzyl analogs in SN2 reactions (e.g., with NaN₃ in DMF at 60°C). Monitor progress via TLC and quantify using GC-MS.

Q. What strategies address regioselectivity challenges during functionalization of the oxadiazole ring?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., Boc-protected amine) to selectively functionalize the C-3 position. For example, employ LDA (Lithium Diisopropylamide) at -78°C to deprotonate and introduce electrophiles .

- Cross-Coupling Reactions: Optimize Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand) for amination at C-4 while minimizing side reactions at C-5.

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for baseline activity).

- Metabolite Profiling: Use LC-MS/MS to identify degradation products that may interfere with bioactivity measurements.

- Dose-Response Analysis: Perform IC₅₀ determinations in triplicate across multiple labs to assess reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。